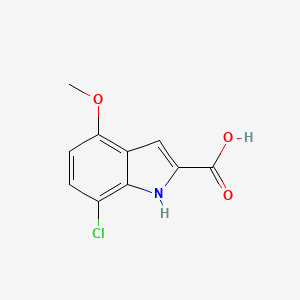
7-chloro-4-methoxy-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 7-chloro-4-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-chloro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Applications De Recherche Scientifique
7-chloro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: The compound is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
7-chloro-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
4-methoxy-1H-indole-2-carboxylic acid: Similar in structure but lacks the chlorine atom.
5-fluoro-1H-indole-2-carboxylic acid: Contains a fluorine atom instead of chlorine.
6-bromo-1H-indole-2-carboxylic acid: Contains a bromine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different substituents.
Propriétés
Formule moléculaire |
C10H8ClNO3 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
7-chloro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
Clé InChI |
LUMGQMVRLNEBNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(NC2=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


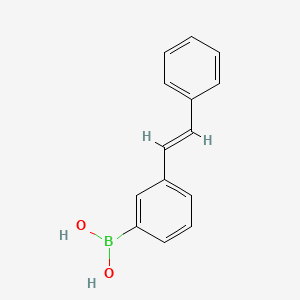

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)


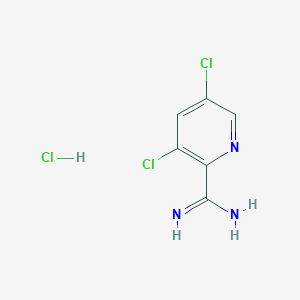
![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)

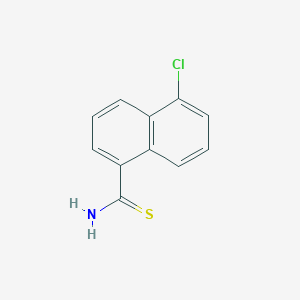
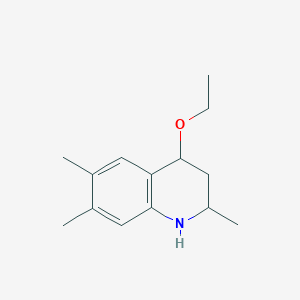


![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)

